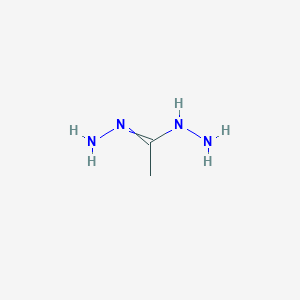
Ethanehydrazonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanehydrazonohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanehydrazonohydrazide can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process may include steps such as purification through recrystallization or distillation to ensure the final product’s purity. Industrial production methods are optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Ethanehydrazonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized hydrazones .
Aplicaciones Científicas De Investigación
Ethanehydrazonohydrazide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for developing new therapeutic agents.
Industry: It is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of ethanehydrazonohydrazide involves its interaction with specific molecular targets. In biological systems, it can interfere with cellular processes by binding to enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethanehydrazonohydrazide can be compared with other hydrazone derivatives, such as:
Phenylhydrazonohydrazide: Known for its use in organic synthesis and medicinal chemistry.
Benzylhydrazonohydrazide: Studied for its potential antimicrobial properties.
Methylhydrazonohydrazide: Used in the synthesis of various heterocyclic compounds.
This compound stands out due to its unique combination of chemical reactivity and potential applications across multiple fields. Its versatility makes it a valuable compound for ongoing research and industrial applications.
Propiedades
Número CAS |
74753-06-3 |
|---|---|
Fórmula molecular |
C2H8N4 |
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
N,N'-diaminoethanimidamide |
InChI |
InChI=1S/C2H8N4/c1-2(5-3)6-4/h3-4H2,1H3,(H,5,6) |
Clave InChI |
HTAKLAKDSQCGRF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)



![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)







